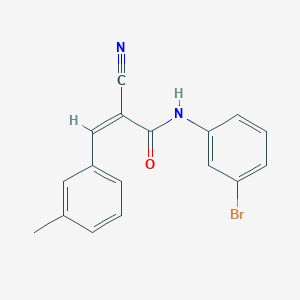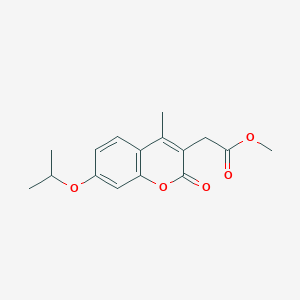![molecular formula C9H7ClN4O2S B5765011 2-chloro-5-[5-(methylthio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5765011.png)
2-chloro-5-[5-(methylthio)-1H-tetrazol-1-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-[5-(methylthio)-1H-tetrazol-1-yl]benzoic acid, also known as Tolfenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for its anti-inflammatory and analgesic properties. Tolfenamic acid has been found to have a wide range of applications in scientific research, particularly in the field of medicine.
Mecanismo De Acción
The mechanism of action of tolfenamic acid is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a key role in inflammation and pain. 2-chloro-5-[5-(methylthio)-1H-tetrazol-1-yl]benzoic acid acid has also been found to inhibit the activity of nuclear factor-kappa B (NF-kB), which is a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-chloro-5-[5-(methylthio)-1H-tetrazol-1-yl]benzoic acid acid has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 2-chloro-5-[5-(methylthio)-1H-tetrazol-1-yl]benzoic acid acid has also been found to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-5-[5-(methylthio)-1H-tetrazol-1-yl]benzoic acid acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a low toxicity profile. 2-chloro-5-[5-(methylthio)-1H-tetrazol-1-yl]benzoic acid acid is also readily available and cost-effective. However, one limitation of tolfenamic acid is that it may interfere with other cellular processes and pathways, making it difficult to isolate its specific effects.
Direcciones Futuras
There are several potential future directions for research on tolfenamic acid. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer’s disease and Parkinson’s disease. 2-chloro-5-[5-(methylthio)-1H-tetrazol-1-yl]benzoic acid acid has also been found to have anti-tumor properties and may have potential in the treatment of various types of cancer. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of tolfenamic acid.
Métodos De Síntesis
2-chloro-5-[5-(methylthio)-1H-tetrazol-1-yl]benzoic acid acid can be synthesized through a multi-step process that involves the reaction of 5-amino-1H-tetrazole with 2-chloro-5-nitrobenzoic acid, followed by reduction and subsequent reaction with methylthiol.
Aplicaciones Científicas De Investigación
2-chloro-5-[5-(methylthio)-1H-tetrazol-1-yl]benzoic acid acid has been extensively studied for its potential therapeutic effects in various medical conditions. It has been found to have anti-inflammatory, analgesic, antipyretic, and antitumor properties. 2-chloro-5-[5-(methylthio)-1H-tetrazol-1-yl]benzoic acid acid has also been shown to have potential in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
2-chloro-5-(5-methylsulfanyltetrazol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O2S/c1-17-9-11-12-13-14(9)5-2-3-7(10)6(4-5)8(15)16/h2-4H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBCPKLUGHJSJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=NN1C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(5-methylsulfanyltetrazol-1-yl)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate](/img/structure/B5764935.png)









![3-[2-(3-acetylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5765015.png)

